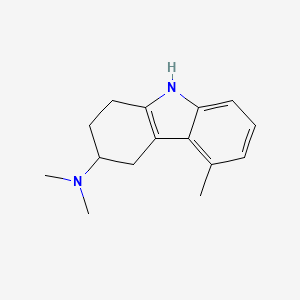![molecular formula C12H13N7OS B8504452 2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B8504452.png)
2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
The synthesis of 2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol involves several steps. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions typically include heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. . Common reagents used in these reactions include bases like sodium methoxide and oxidizing agents like m-chloroperbenzoic acid. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antiproliferative agent, showing promise in inhibiting the growth of certain cancer cells . It also exhibits antimicrobial, anti-inflammatory, and analgesic properties, making it a candidate for drug development . In materials science, its unique structure allows for the exploration of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth and survival . Other derivatives act as inhibitors of protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell cycle regulation . These interactions disrupt the normal functioning of these enzymes, leading to the inhibition of cell proliferation and other biological effects.
Comparación Con Compuestos Similares
Similar compounds include other derivatives of pyrido[2,3-d]pyrimidine, such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds share a similar core structure but differ in their functional groups and specific biological activities. For instance, some derivatives are more effective as PI3K inhibitors, while others show greater potency against protein tyrosine kinases . The uniqueness of 2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13N7OS |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
2-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C12H13N7OS/c1-21-12-14-3-2-8(16-12)9-7-6-15-11(13-4-5-20)17-10(7)19-18-9/h2-3,6,20H,4-5H2,1H3,(H2,13,15,17,18,19) |
Clave InChI |
KMOBWWJPXAHTEP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CC(=N1)C2=C3C=NC(=NC3=NN2)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(4-Dimethylamino-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8504397.png)
![N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]pyrimidin-2-amine](/img/structure/B8504402.png)


![2(-1-[4-chlorophenyl]ethylthio)pyridine N-oxide](/img/structure/B8504434.png)
![4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid](/img/structure/B8504435.png)





